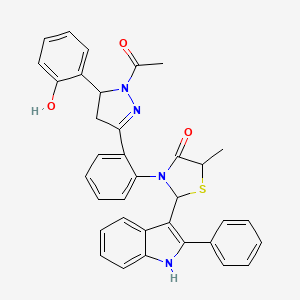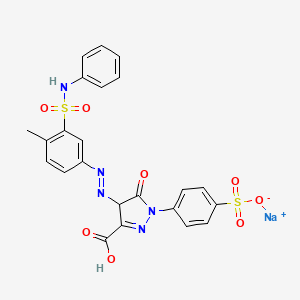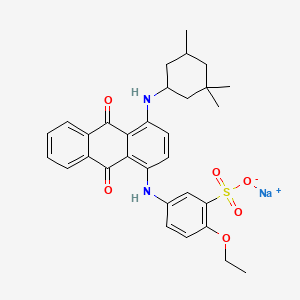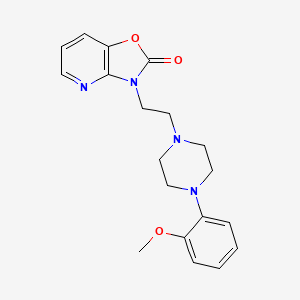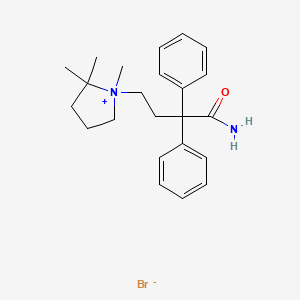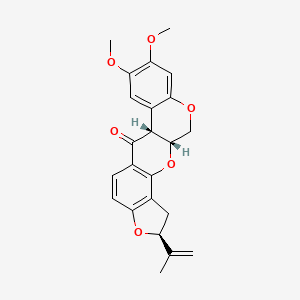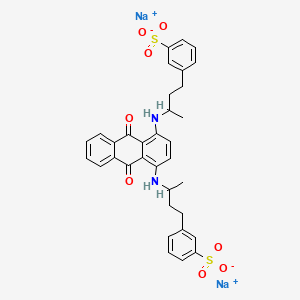
N,N'-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of acetylserinyl groups and a cystamine core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with O-acetylserine under specific conditions. The process begins with the protection of the amino groups in cystamine, followed by the acetylation of serine. The final step involves the formation of the bis(trifluoroacetate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cystamine core can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used to substitute the acetyl groups, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing compounds.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) involves its interaction with biological molecules through its reactive functional groups. The disulfide bond in the cystamine core can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The acetylserinyl groups can participate in various biochemical pathways, affecting enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Used as a reversible cross-linker for polyacrylamide gels and DNA purification.
Cystamine: Known for its role in treating cystinosis and its potential neuroprotective effects.
Uniqueness
N,N’-Bis(O-acetyl
Propiedades
Número CAS |
147529-98-4 |
|---|---|
Fórmula molecular |
C18H28F6N4O10S2 |
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
[(2S)-3-[2-[2-[[(2S)-3-acetyloxy-2-aminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-amino-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26N4O6S2.2C2HF3O2/c1-9(19)23-7-11(15)13(21)17-3-5-25-26-6-4-18-14(22)12(16)8-24-10(2)20;2*3-2(4,5)1(6)7/h11-12H,3-8,15-16H2,1-2H3,(H,17,21)(H,18,22);2*(H,6,7)/t11-,12-;;/m0../s1 |
Clave InChI |
QIFHKCCWNRLHTL-AQEKLAMFSA-N |
SMILES isomérico |
CC(=O)OC[C@@H](C(=O)NCCSSCCNC(=O)[C@H](COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(=O)OCC(C(=O)NCCSSCCNC(=O)C(COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



